2-(2-Oxopropanoylamino)benzoic acid
Description
2-(2-Oxopropanoylamino)benzoic acid is a benzoic acid derivative featuring a 2-oxopropanoyl (pyruvoyl) amide group at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as hydrogen-bonding capacity and electronic effects from the electron-withdrawing oxopropanoyl group.
Properties
CAS No. |
14469-11-5 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(2-oxopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI Key |
IVKZPDQQIREUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
Synonyms |
2-(N-Pyruvoylamino)benzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure: Contains an ethoxy-oxoacetamido group instead of oxopropanoylamino.
- Crystallography : Forms a triclinic crystal system (space group P1) with planar molecular geometry. Chains parallel to the [111] direction are stabilized by O—H⋯O and C—H⋯O hydrogen bonds .
2-Benzoylbenzoic Acid Derivatives
- Examples : 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid.
- Key Differences : Substituents on the benzoyl group (methyl, methoxy) modify electronic and steric profiles.
- Binding Affinity : Both derivatives exhibit lower ΔGbinding values (-6.2 and -6.5 kcal/mol, respectively) compared to unsubstituted 2-benzoylbenzoic acid (-5.8 kcal/mol), suggesting enhanced receptor interactions due to electron-donating groups .
2-(Acetylamino)benzoic Acid Methyl Ester (Av7)
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Compounds
Hydrogen Bonding and Supramolecular Assembly
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Forms 1D chains via O—H⋯O (carboxylic acid to carbonyl) and C—H⋯O (ethoxy to carbonyl) interactions .
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